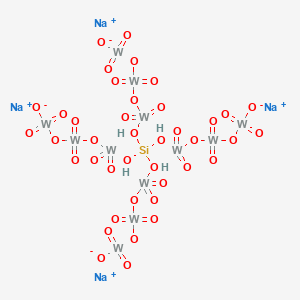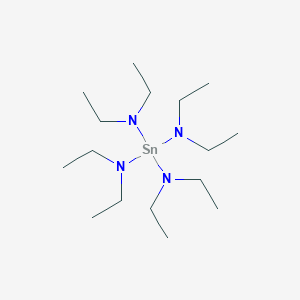
Bis(4-méthylphényl)chlorophosphine
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related bis(phosphine) compounds often involves reactions of chlorophosphines with specific reagents to form complex ligands. For example, the synthesis of 2,6-bis(bis(2-(methylthio)phenyl)phosphino)-4-methylphenol demonstrates the use of bis(2-(methylthio)phenyl)chlorophosphine in forming novel polydentate ligands containing tripodal coordination pockets, which are structurally related to bis(4-methylphenyl)chlorophosphine (Beganskiene et al., 2006).
Molecular Structure Analysis
The molecular structure of phosphine compounds is crucial for understanding their coordination behavior. X-ray diffraction studies, such as those conducted on related phosphine complexes, provide insights into the arrangement of atoms, bond lengths, and angles, which are essential for determining how these compounds interact with metals and other ligands.
Chemical Reactions and Properties
Bis(4-methylphenyl)chlorophosphine participates in various chemical reactions, forming complexes with metals that are significant in catalysis and organic synthesis. The formation of phosphine-metal complexes can alter the electronic and steric properties of the metal center, influencing its catalytic activity. For instance, the reaction of bis(trimethylsiloxy)phosphine with methyl(phenyl)divinylsilane highlights the reactivity of phosphine compounds in addition reactions, leading to the synthesis of organophosphorus compounds with potential applications in catalysis (Prishchenko et al., 2003)
Applications De Recherche Scientifique
Synthèse de catalyseurs au palladium
La Bis(4-méthylphényl)chlorophosphine est utilisée comme réactif pour la synthèse de catalyseurs au palladium. Ces catalyseurs sont particulièrement utiles pour les réactions de couplage croisé formant des liaisons carbone-carbone .
Ligands pour les réactions d'isomérisation catalysées par le nickel (0)
Ce composé sert de ligand dans les réactions d'isomérisation catalysées par le nickel (0). Les réactions d'isomérisation sont cruciales dans le domaine de la chimie organique pour la transformation des molécules .
Synthèse de complexes de nickel phosphinosulfonamide
La this compound est un réactif pour la synthèse de complexes de nickel phosphinosulfonamide. Ces complexes se sont avérés efficaces pour les réactions d'oligomérisation .
Réaction de couplage croisé de Buchwald-Hartwig
Ce composé est adapté aux réactions de couplage croisé de Buchwald-Hartwig. Ce type de réaction est un outil puissant pour la formation de liaisons carbone-azote .
Réaction de Heck
La this compound est également utilisée dans les réactions de Heck. La réaction de Heck est une réaction de couplage croisé carbone-carbone catalysée par le palladium .
Couplage de Hiyama
Ce composé est utilisé dans les réactions de couplage de Hiyama. Le couplage de Hiyama est une réaction de couplage croisé utilisée pour créer des liaisons carbone-carbone .
Couplage de Sonogashira
La this compound est adaptée aux réactions de couplage de Sonogashira. Ce type de réaction est utilisé pour former des liaisons carbone-carbone entre les halogénoarènes et les alcynes terminaux .
Couplage de Suzuki-Miyaura
Enfin, ce composé est utilisé dans les réactions de couplage de Suzuki-Miyaura. Cette réaction est un type de réaction de couplage croisé catalysée par le palladium utilisée pour former des liaisons carbone-carbone .
Safety and Hazards
Bis(4-methylphenyl)chlorophosphine is classified as a skin corrosive substance (Category 1B) and can cause serious eye damage . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes. Use of personal protective equipment, including chemical impermeable gloves, is advised .
Mécanisme D'action
Target of Action
Bis(4-methylphenyl)chlorophosphine is primarily used as a reactant in the synthesis of various compounds . It is known to interact with palladium catalysts in C-C bond forming cross-coupling reactions . It also acts as a ligand for nickel (0)-catalyzed isomerization reactions . Furthermore, it is used in the formation of phosphinosulfonamide nickel complexes for oligomerization reactions .
Mode of Action
The compound interacts with its targets through a process known as phosphinylation . This involves the transfer of a phosphine group from the bis(4-methylphenyl)chlorophosphine to the target molecule . The exact nature of this interaction and the resulting changes depend on the specific target and reaction conditions.
Biochemical Pathways
Given its role in the synthesis of various compounds, it is likely that it indirectly influences multiple biochemical pathways through its products .
Pharmacokinetics
Due to its reactivity and potential for causing skin corrosion and serious eye damage , it is unlikely to have favorable bioavailability.
Result of Action
The molecular and cellular effects of bis(4-methylphenyl)chlorophosphine’s action are largely dependent on the specific compounds it helps synthesize . As a reactant, its primary role is to contribute to the formation of new compounds, which can have a wide range of effects depending on their structure and function .
Propriétés
IUPAC Name |
chloro-bis(4-methylphenyl)phosphane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClP/c1-11-3-7-13(8-4-11)16(15)14-9-5-12(2)6-10-14/h3-10H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJBXRRHIBSXGLF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)P(C2=CC=C(C=C2)C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClP | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70400533 | |
| Record name | BIS(4-METHYLPHENYL)CHLOROPHOSPHINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70400533 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1019-71-2 | |
| Record name | BIS(4-METHYLPHENYL)CHLOROPHOSPHINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70400533 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Bis(4-methylphenyl)chlorophosphine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Benzamide, N,N'-[iminobis(9,10-dihydro-9,10-dioxo-4,1-anthracenediyl)]bis-](/img/structure/B86676.png)
![2-chloro-N-[(4-methoxyphenyl)carbamoyl]acetamide](/img/structure/B86677.png)






![1-Oxaspiro[2.5]octane](/img/structure/B86694.png)



